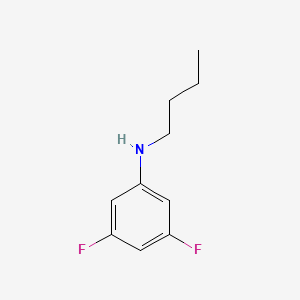

N-butyl-3,5-difluoroaniline

Description

Significance within Fluorinated Amine Chemistry

Fluorinated amines are a critical class of compounds in synthetic and medicinal chemistry. alfa-chemistry.com The incorporation of fluorine into organic molecules, particularly amines, can profoundly alter their physicochemical and biological properties. chinesechemsoc.orgnih.gov Introducing fluorine often enhances metabolic stability, modulates basicity (pKa), and increases lipophilicity, all of which are crucial parameters in drug design. alfa-chemistry.comchinesechemsoc.orgenamine.net

The fluorine atoms in N-butyl-3,5-difluoroaniline exert a strong electron-withdrawing effect, which reduces the basicity of the amino group compared to non-fluorinated anilines. chinesechemsoc.org This modification can be advantageous in the design of bioactive molecules by influencing their binding interactions with biological targets like enzymes or receptors. nih.gov The difluoro substitution pattern at the 3 and 5 positions is particularly significant, as it has been shown to be favorable for activity in various molecular scaffolds. For instance, in a study on potential SARS-CoV-2 inhibitors, a compound featuring a 3,5-difluoroaniline (B1215098) moiety showed significantly increased activity compared to analogues with other fluorination patterns. nih.gov The N-butyl group further modifies the compound's lipophilicity and steric profile, providing another vector for tuning molecular properties in synthetic applications.

Role as a Privileged Scaffold in Advanced Chemical Research

A "privileged scaffold" is a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. The 3,5-difluoroaniline moiety, a core component of this compound, has demonstrated its utility as such a scaffold in the development of new therapeutic agents.

This structural motif is a recurring feature in molecules designed for specific biological activities. Research has shown its importance in the development of inhibitors for various enzymes. For example, the 3,5-difluoroaniline group was incorporated into triazine nitrile and purine (B94841) nitrile chemotypes to create potent inhibitors of trypanosomal cysteine proteases, which are targets for treating diseases caused by Trypanosoma parasites. nih.gov In this context, the 3,5-difluoro substitution was found to be as effective as a meta-nitro substituent in terms of potency. nih.gov

In another area of research, derivatives of 4-(3-butyl-2-oxoimidazolidin-1-yl)benzenesulfonamide were synthesized as potential antimitotic agents. The structure-activity relationship studies revealed that substitution on the terminal phenyl ring with groups like 3,5-difluoroaniline was a key modification. ulaval.ca The resulting compound, 4-(3-butyl-2-oxoimidazolidin-1-yl)-N-(3,5-difluorophenyl)benzenesulfonamide, was synthesized and evaluated as part of this investigation into new anticancer prodrugs. ulaval.ca

The data below from a study on 2-aminoquinazolin-4(3H)-one derivatives as potential coronavirus inhibitors highlights the impact of the 3,5-difluoroaniline scaffold on biological activity.

| Compound | Aniline (B41778) Substituent | Anti-SARS-CoV-2 IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 9a | 2-Fluoroaniline | >25 | >25 | 1 |

| 9b | 3-Fluoroaniline | 1.4 | >25 | 18 |

| 9c | 4-Fluoroaniline | >25 | >25 | 1 |

| 9d | 2,4-Difluoroaniline | >25 | >25 | 1 |

| 9e | 3,5-Difluoroaniline | 0.24 | 18 | 74 |

| 9g | 3,5-Dichloroaniline | 0.23 | >25 | 110 |

Data sourced from a study on 2-aminoquinazolin-4(3H)-one derivatives. nih.gov The IC₅₀ represents the half-maximal inhibitory concentration, while the CC₅₀ represents the half-maximal cytotoxic concentration. The Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀.

Overview of Research Trajectories for this compound

Current research involving this compound and its core scaffold, 3,5-difluoroaniline, is primarily concentrated in the field of medicinal chemistry and the development of new bioactive compounds. The unique electronic and steric properties conferred by the difluoro-N-butyl-aniline structure make it an attractive component for synthetic chemists aiming to optimize lead compounds in drug discovery programs.

Key research trajectories include:

Antiparasitic Drug Development: The 3,5-difluoroaniline scaffold is being explored for the design of inhibitors against critical enzymes in parasites like Trypanosoma cruzi and Trypanosoma brucei. nih.gov Research focuses on incorporating this moiety into various heterocyclic systems to enhance potency and selectivity. nih.gov

Antiviral Agents: As demonstrated in studies targeting SARS-CoV-2 and MERS-CoV, the 3,5-difluoroaniline group is a key pharmacophore for developing potent viral inhibitors. nih.gov Further optimization of quinazolinone-based structures containing this group is an active area of investigation. nih.gov

Anticancer Therapeutics: The this compound structure has been directly incorporated into novel benzenesulfonamide (B165840) derivatives designed as antimitotic prodrugs. ulaval.ca These studies investigate how different substitution patterns on the aniline ring influence antiproliferative activity and selectivity against cancer cell lines. ulaval.ca

Synthetic Methodology: The parent compound, 3,5-difluoroaniline, is a valuable starting material, and research continues into efficient and scalable synthetic routes for its production. google.comechemi.comgoogle.com Furthermore, it is used as a nucleophile in various coupling reactions to build more complex molecular architectures, such as N-(3,5-difluorophenyl)quinolin-4-amine, which can then undergo further functionalization. acs.orgacs.org

Compound Data

Table of Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1020964-28-6 | C10H13F2N | 185.21 |

| 3,5-Difluoroaniline | 372-39-4 | C6H5F2N | 129.11 |

| 4-(3-Butyl-2-oxoimidazolidin-1-yl)-N-(3,5-difluorophenyl)benzenesulfonamide | Not Available | C19H21F2N3O3S | 410.45 (Calculated) |

| 2-((3,5-difluorophenyl)amino)quinazolin-4(3H)-one | Not Available | C14H9F2N3O | 273.24 (Calculated) |

Data sourced from chemimpex.comulaval.cachemscene.comnih.gov.

Structure

3D Structure

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

N-butyl-3,5-difluoroaniline |

InChI |

InChI=1S/C10H13F2N/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3 |

InChI Key |

JNUDNWTYRIHNFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 3,5 Difluoroaniline

Direct Amination Approaches

Direct amination methods introduce the butylamino group directly onto the difluorinated aromatic ring in a single conceptual step. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.

Reductive Amination Strategies

Reductive amination offers a versatile method for the formation of C-N bonds. organic-chemistry.org This strategy typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. In the context of N-butyl-3,5-difluoroaniline synthesis, this would involve the reaction of 3,5-difluoroaniline (B1215098) with butyraldehyde, followed by reduction.

The reaction proceeds in two main steps:

Imine Formation: 3,5-Difluoroaniline reacts with butyraldehyde to form the corresponding N-(3,5-difluorophenyl)but-1-imine. This reaction is often catalyzed by a mild acid.

Reduction: The resulting imine is then reduced to this compound. A variety of reducing agents can be employed for this step, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for imines over carbonyl groups. acsgcipr.org Catalytic hydrogenation over noble metal catalysts such as palladium on carbon (Pd/C) can also be utilized. mdpi.com

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

|---|---|---|---|

| 3,5-Difluoroaniline | Butyraldehyde | e.g., NaBH(OAc)₃, H₂/Pd-C | This compound |

Key to the success of this method is the careful control of reaction conditions to favor imine formation and subsequent reduction while minimizing side reactions. The choice of reducing agent and solvent can significantly impact the yield and purity of the final product. For instance, sodium triacetoxyborohydride is often preferred for its mildness and effectiveness in one-pot reductive amination procedures. acsgcipr.org

Nucleophilic Aromatic Substitution (SNAr) Routes from Fluorinated Benzenes

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as fluorine atoms. nih.gov The synthesis of this compound can be accomplished via the SNAr reaction of a more highly fluorinated benzene (B151609) precursor, such as 1,3,5-trifluorobenzene (B1201519), with n-butylamine.

The mechanism of the SNAr reaction involves the attack of the nucleophile (n-butylamine) on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of a fluoride ion as a leaving group yields the substituted product. The presence of multiple fluorine atoms on the benzene ring enhances its electrophilicity, facilitating the nucleophilic attack.

The direct reaction of 1,3,5-trifluorobenzene with n-butylamine can yield this compound. In this reaction, one of the fluorine atoms of 1,3,5-trifluorobenzene is displaced by the butylamino group.

| Aromatic Substrate | Nucleophile | Product |

|---|---|---|

| 1,3,5-Trifluorobenzene | n-Butylamine | This compound |

The regioselectivity of this reaction is generally high, with the substitution occurring at one of the equivalent positions on the 1,3,5-trifluorobenzene ring. However, forcing conditions could potentially lead to di- or tri-substituted products, necessitating careful control over stoichiometry and reaction parameters.

The efficiency of SNAr reactions is highly dependent on the reaction conditions, particularly the choice of solvent. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are generally preferred for SNAr reactions. acsgcipr.org These solvents are effective at solvating the cationic species and the transition state, thereby accelerating the reaction rate. nih.gov The polarity of the solvent can influence the stability of the Meisenheimer complex, with more polar solvents generally leading to faster reactions. researchgate.net

Hydrogen bond donor solvents, such as alcohols, can sometimes decrease the reaction rate by solvating the amine nucleophile, reducing its nucleophilicity. nih.gov The choice of base, if required to deprotonate the amine or neutralize the HF byproduct, also plays a crucial role. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). nih.gov

| Solvent Type | Examples | Effect on SNAr Rate | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally increases | Stabilizes the charged Meisenheimer complex. |

| Aprotic Nonpolar | Toluene, Hexane | Generally decreases | Poor solvation of charged intermediates. |

| Protic | Alcohols, Water | Can decrease | Solvates the nucleophile, reducing its reactivity. |

While many SNAr reactions of highly activated fluoroarenes proceed without a catalyst, certain systems can benefit from catalysis to achieve higher yields and milder reaction conditions. Transition metal catalysts, particularly those based on palladium and copper, have been employed for the amination of aryl halides. nih.gov For the SNAr of polyfluoroarenes, metal-free approaches are common, but the use of phase-transfer catalysts can be beneficial in biphasic systems.

Furthermore, N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of reactions, including SNAr. acs.org These catalysts can activate the aromatic substrate or the nucleophile, facilitating the substitution reaction under milder conditions. Research into catalytic systems for the SNAr of polyfluorinated benzenes is an active area, with the goal of expanding the substrate scope and improving the sustainability of these transformations. nih.gov

Synthesis via Precursor Functionalization

An alternative to direct amination is the synthesis of this compound from a pre-existing difluoroaniline precursor, namely 3,5-difluoroaniline. This approach involves the formation of the N-butyl bond on the already-formed difluoroaniline molecule.

The synthesis of the 3,5-difluoroaniline precursor itself can be achieved through various routes, including the reduction of 1,3-difluoro-5-nitrobenzene or through multi-step sequences starting from other commercially available materials. guidechem.comprepchem.comgoogleapis.comgoogle.com

Once 3,5-difluoroaniline is obtained, the butyl group can be introduced via N-alkylation. A common method for N-alkylation is the reaction of the aniline (B41778) with a butyl halide, such as n-butyl bromide or n-butyl iodide, in the presence of a base. google.com

| Aniline Precursor | Alkylating Agent | Base | Product |

|---|---|---|---|

| 3,5-Difluoroaniline | n-Butyl bromide or n-Butyl iodide | e.g., K₂CO₃, NaH | This compound |

The choice of base is critical to deprotonate the aniline, making it a more potent nucleophile. Stronger bases like sodium hydride (NaH) can be used, but milder bases such as potassium carbonate are often sufficient, especially with more reactive alkylating agents like n-butyl iodide. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone to facilitate the SN2 reaction between the anilide anion and the butyl halide. Over-alkylation to form the tertiary amine can be a potential side reaction, which can be minimized by controlling the stoichiometry of the reactants.

Synthesis of 3,5-Difluoroaniline Precursors

The creation of 3,5-difluoroaniline is a critical step and can be achieved through several synthetic routes, each with its own set of advantages and challenges. These pathways often involve multi-step sequences starting from readily available materials.

Multi-Step Fluorination and Reduction Sequences

One common approach to synthesizing 3,5-difluoroaniline involves a sequence of fluorination and reduction reactions. A notable example starts with 1,3,5-trichlorobenzene (B151690). This starting material can be fluorinated to produce the intermediate 1,3,5-trifluorobenzene, which is then aminated to yield 3,5-difluoroaniline. This two-step preparation has been shown to produce the final product in high yields. google.com

Another multi-stage synthesis begins with 2,4-difluoroaniline. This compound can undergo a five-stage process that includes acetylation, nitration, removal of the acetyl group to form 2,4-difluoro-6-nitroaniline, followed by the removal of the amino group to yield 3,5-difluoronitrobenzene. The final step is the reduction of the nitro group to afford 3,5-difluoroaniline. google.com

A four-stage synthesis has also been reported, starting from 2,4,5-trichloronitrobenzene. The process involves the reaction with an alkali metal fluoride to give 5-chloro-2,4-difluoronitrobenzene. This is followed by chlorinating denitration to form 1,3-dichloro-4,6-difluorobenzene, which is then nitrated. The resulting 2,6-dichloro-3,5-difluoronitrobenzene is then reacted with hydrogen to eliminate the chlorine atoms and reduce the nitro group, yielding 3,5-difluoroaniline.

Halogen-Exchange Reactions in Aromatic Systems

Halogen-exchange reactions, often referred to as "halex" reactions, are a powerful tool in the synthesis of fluorinated aromatic compounds. In the context of 3,5-difluoroaniline synthesis, this can be seen in the conversion of 1,3,5-trichlorobenzene to 1,3,5-trifluorobenzene by reacting it with a fluoride-containing compound. google.com This trifluorinated intermediate is then subjected to amination to produce 3,5-difluoroaniline. The reaction of 1,3,5-trichlorobenzene with potassium fluoride (KF) or a mixture of KF and cesium fluoride (CsF) in dimethyl sulfoxide is a known method to produce 3,5-difluorochlorobenzene, another potential precursor. google.com

Reductive Dehalogenation of Halonitrobenzenes

Reductive dehalogenation is a key step in several synthetic routes to 3,5-difluoroaniline. For instance, in the multi-step synthesis starting from 2,4,5-trichloronitrobenzene, the final step involves the reaction of 2,6-dichloro-3,5-difluoronitrobenzene with hydrogen. This reaction simultaneously removes the chlorine atoms and reduces the nitro group to an amino group, directly forming 3,5-difluoroaniline. This process is typically carried out in the presence of a catalyst.

Another example involves the reduction of 2-chloro-3,5-difluoroaniline. In a documented procedure, this compound is reacted with hydrogen gas in the presence of a palladium-carbon catalyst and triethylamine to produce 3,5-difluoroaniline with a high yield and purity. googleapis.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-chloro-3,5-difluoroaniline | 5% Pd-C, Triethylamine, Water, H₂ (15 kg/cm ²), 100°C, 4 hours | 3,5-difluoroaniline | 91.0% |

| 2-chloro-3,5-difluoroaniline | 5% Pd-C, Ethyleneglycol monomethyl ether, 80% Hydrazine monohydrate, 100°C, 20 hours | 3,5-difluoroaniline | 89.6% |

N-Alkylation Strategies for this compound

Once 3,5-difluoroaniline is obtained, the final step is the introduction of the n-butyl group to the nitrogen atom. Reductive alkylation is a common and effective method for this transformation.

Reductive Alkylation of 3,5-Difluoroaniline

Reductive amination, also known as reductive alkylation, is a widely used method for the synthesis of secondary and tertiary amines. This process involves the reaction of an amine with a carbonyl compound, in this case, 3,5-difluoroaniline with butyraldehyde (butanal), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired N-alkylated amine.

A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is often preferred over other borohydrides due to its reduced toxicity and the cleaner reaction profiles it typically provides. The reaction is commonly carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

The general procedure involves mixing the 3,5-difluoroaniline and butyraldehyde, followed by the addition of the reducing agent. The reaction proceeds to form this compound. While specific literature detailing the reductive amination of 3,5-difluoroaniline with butyraldehyde is not extensively available, the general principles of reductive amination of aromatic amines are well-established and can be applied to this synthesis.

| Reactant 1 | Reactant 2 | Reducing Agent | Typical Solvent | Product |

| 3,5-Difluoroaniline | Butyraldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | This compound |

| 3,5-Difluoroaniline | Butyraldehyde | Sodium borohydride | Methanol | This compound |

| 3,5-Difluoroaniline | Butyraldehyde | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Ethanol | This compound |

Direct Alkylation Methods

The direct N-alkylation of 3,5-difluoroaniline with a butyl group represents a primary strategy for the synthesis of this compound. A prominent and environmentally conscious approach within this category is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This technique allows for the direct use of alcohols, such as 1-butanol, as alkylating agents, which is advantageous due to their low cost, ready availability, and reduced toxicity compared to traditional alkyl halides. The process is typically catalyzed by transition-metal complexes, with water being the only byproduct, thus enhancing the atom economy of the reaction.

The general mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst. The aniline then condenses with the aldehyde to form a Schiff base or enamine, which is subsequently reduced by the metal hydride species (formed during the initial oxidation step) to yield the N-alkylated aniline product.

Various catalytic systems have been developed for the N-alkylation of anilines with alcohols, utilizing metals such as Ruthenium (Ru), Iridium (Ir), Manganese (Mn), and Chromium (Cr). rsc.orgresearchgate.netnih.govnih.gov For instance, manganese pincer complexes have been shown to be effective catalysts for the N-alkylation of a wide range of anilines with primary alcohols under mild conditions (80–100 °C), demonstrating high chemoselectivity and tolerance for various functional groups. nih.gov Similarly, ruthenium complexes, such as those involving [RuCl₂(p-cymene)]₂ with specific ligands, have proven efficient in catalyzing the N-alkylation of aniline derivatives. rsc.orgnih.gov

Below is a table summarizing representative catalytic systems applicable to the direct N-alkylation of anilines, which could be adapted for the synthesis of this compound.

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Notes |

| Manganese Pincer Complex | 1-Butanol | t-BuOK | Toluene | 80-100 | High chemoselectivity, tolerates various functional groups. nih.gov |

| [RuCl₂(p-cymene)]₂ / Ligand | Primary Alcohols | K₂CO₃ | p-Xylene | 140 | Effective for a variety of aniline derivatives. rsc.org |

| NHC–Ir(III) Complex | Benzyl Alcohol | KOtBu | CD₃OD | 120 | High yields for anilines with both electron-donating and -withdrawing groups. nih.gov |

| Cr-PNP Complex | Benzylic Alcohols | - | - | High Temp | Tolerates a broad array of functional groups. researchgate.net |

Regioselective Synthesis and Isomer Control

Strategies for Achieving Position-Specific Functionalization

In the synthesis of this compound, achieving regioselectivity is crucial to ensure that the butyl group is attached to the nitrogen atom (N-alkylation) rather than the aromatic ring (C-alkylation). For aniline derivatives, N-alkylation is generally the predominant pathway under most conditions. However, the reaction's chemoselectivity can be precisely controlled by the choice of catalyst and solvent system.

Studies have shown that solvent properties can direct the reaction towards either N- or C-alkylation. For instance, in the acid-catalyzed reaction of anilines with ortho-quinone methides, a switch in solvent from nonpolar (toluene) to polar protic (hexafluoroisopropanol, HFIP) can shift the selectivity from N-alkylation to para-C-alkylation. acs.org To ensure exclusive N-functionalization in the synthesis of this compound, employing conditions that favor this pathway, such as the use of nonpolar solvents and specific catalytic systems like the aforementioned borrowing hydrogen method, is a key strategy. nih.govacs.org

Another aspect of position-specific functionalization is controlling the degree of alkylation to prevent the formation of the tertiary amine, N,N-dibutyl-3,5-difluoroaniline. This is typically managed by carefully controlling the stoichiometry of the reactants, using the aniline as the limiting reagent or adjusting the aniline-to-alcohol ratio. The use of certain catalytic systems, such as manganese pincer complexes, has been reported to yield exclusively mono-N-alkylated products, avoiding the formation of dialkylated byproducts. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic organic chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free or Environmentally Benign Solvent Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored solvent-free N-alkylation of amines with alcohols, which offers significant environmental benefits by reducing waste and simplifying product purification. researchgate.net

When a solvent is necessary, the focus shifts to environmentally benign alternatives. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline chloride and lactic acid), have emerged as sustainable media for chemical reactions. rsc.org They are often biodegradable, have low toxicity, and exhibit negligible vapor pressure. A novel approach has demonstrated the allylic alkylation of anilines using allylic alcohols at room temperature with a DES as a metal-free promoter, showcasing the potential of these green solvents in alkylation reactions. rsc.org Other green solvents include water, supercritical fluids (like CO₂), and ionic liquids. researchgate.net The use of such solvent systems can significantly lower the environmental footprint of this compound synthesis.

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency, selectivity, and lower energy input. As discussed, the borrowing hydrogen strategy is a prime example of a green catalytic approach for N-alkylation. researchgate.net It replaces stoichiometric reagents with catalytic amounts of transition metals and uses alcohols as alkylating agents, producing only water as a byproduct. nih.gov This method is highly atom-economical and avoids the formation of salt waste associated with using alkyl halides.

Catalysts based on abundant, non-precious metals like manganese and iron are particularly attractive from a sustainability and cost perspective. researchgate.netnih.gov Furthermore, the development of heterogeneous catalysts, such as metal nanoparticles supported on materials like zeolites or γ-Al₂O₃, offers advantages in terms of catalyst recovery and reusability, further enhancing the green credentials of the synthetic process. researchgate.netgoogle.comresearchgate.net Photocatalysis, which utilizes visible light to drive chemical reactions, represents another emerging green strategy that can provide access to difluoroalkyl anilines under mild, transition-metal-free conditions. nih.gov

The following table summarizes green approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Method | Advantages |

| Alternative Alkylating Agents | "Borrowing Hydrogen" with 1-butanol | High atom economy; water is the only byproduct; avoids toxic alkyl halides. researchgate.netnih.gov |

| Benign Solvent Systems | Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, low vapor pressure, potential for metal-free promotion. rsc.org |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification, reduces environmental impact. researchgate.net | |

| Efficient Catalysis | Non-Precious Metal Catalysts (e.g., Mn, Fe) | Reduces reliance on expensive and rare precious metals like Pd, Rh, Ir. researchgate.netnih.gov |

| Heterogeneous Catalysts (e.g., supported nanoparticles) | Allows for easy separation and recycling of the catalyst, reducing waste. researchgate.net | |

| Photocatalysis | Uses light as an energy source, operates under mild conditions, can be transition-metal-free. nih.gov |

Continuous Flow Synthesis Adaptations

The adaptation of synthetic methodologies to continuous flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and techniques applied to the synthesis of analogous fluorinated and N-alkylated anilines provide a strong basis for its potential implementation in a flow chemistry paradigm.

Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are exothermic or involve hazardous reagents. nih.gov The synthesis of this compound involves the N-alkylation of 3,5-difluoroaniline, a reaction that can be effectively translated to a continuous flow process.

Key advantages of employing continuous flow for this synthesis include:

Improved Heat and Mass Transfer: Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise temperature control, which is crucial for managing the exothermicity of alkylation reactions. nih.gov

Enhanced Safety: The small reaction volumes within a continuous flow reactor minimize the risks associated with handling potentially hazardous reagents and intermediates. durham.ac.uk This is particularly relevant for fluorination and amination reactions.

Increased Efficiency and Yield: Continuous removal of the product from the reaction zone can shift the equilibrium towards the product side, potentially leading to higher yields. researchgate.net Additionally, precise control over stoichiometry and residence time can minimize the formation of by-products.

Scalability: Scaling up a continuous flow process is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor.

A potential continuous flow setup for the synthesis of this compound could involve pumping a solution of 3,5-difluoroaniline and a butylating agent (e.g., 1-bromobutane or butanol) through a heated reactor column packed with a suitable catalyst. Various catalysts have been shown to be effective for N-alkylation of anilines in flow systems, including supported metal nanoparticles (e.g., Nickel, Copper) and solid acid catalysts like γ-Al₂O₃. researchgate.netgoogle.com

The reaction mixture would then pass through a back-pressure regulator to maintain the desired pressure before being collected. In-line purification techniques, such as immobilized scavengers or catch-and-release cartridges, could be integrated to remove unreacted starting materials and by-products, delivering a continuous stream of purified this compound.

The table below outlines hypothetical, yet plausible, parameters for the continuous flow synthesis of this compound, based on data from related N-alkylation reactions of anilines.

| Parameter | Value | Reference Analogy |

| Reactants | 3,5-difluoroaniline, 1-Butanol | N-alkylation of anilines with alcohols researchgate.net |

| Catalyst | Supported Nickel/Copper nanoparticles on γ-Al₂O₃ | Catalytic N-alkylation of anilines researchgate.net |

| Reactor Type | Packed-bed microreactor | Plug-flow reactor with a fixed catalyst bed researchgate.net |

| Temperature | 160–240 °C | N-alkylation of amines with alcohols researchgate.net |

| Pressure | Atmospheric (Hydrogen) | N-alkylation of amines with alcohols researchgate.net |

| Flow Rate | 0.1–1.0 mL/min | General flow chemistry applications |

| Residence Time | 5–30 minutes | Typical for catalyzed flow reactions |

| Solvent | Toluene or solvent-free | N-alkylation reactions nih.gov |

| Yield | Potentially >90% | High yields reported for similar flow alkylations researchgate.net |

This interactive data table illustrates the adaptability of continuous flow synthesis to the production of this compound. The development of such a process would align with the principles of green chemistry by potentially reducing waste, energy consumption, and the use of hazardous materials. researchgate.net

Advanced Spectroscopic and Structural Characterization of N Butyl 3,5 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-butyl-3,5-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, offers a comprehensive structural profile.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is characterized by signals from the aromatic protons and the protons of the n-butyl group.

The aromatic region typically displays two distinct signals corresponding to the protons on the difluorinated benzene (B151609) ring. The proton at the C4 position (H-4) appears as a triplet due to coupling with the two equivalent fluorine atoms at C3 and C5. The two equivalent protons at the C2 and C6 positions (H-2/H-6) appear as a doublet of doublets, coupling to the adjacent fluorine atoms and the meta-proton.

The aliphatic region shows signals for the four distinct sets of protons in the n-butyl chain. The methylene (B1212753) group attached to the nitrogen (–CH₂–) is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent nitrogen atom. The terminal methyl group (–CH₃) appears as the most upfield signal, typically as a triplet. The two central methylene groups (–CH₂–CH₂–) show complex multiplets due to coupling with their neighbors. The proton on the amine (N-H) may appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~6.20 - 6.30 | m | - | Ar-H |

| ~3.50 | br s | - | N-H |

| ~3.05 | t | ~7.2 | N-CH₂ -CH₂CH₂CH₃ |

| ~1.55 | m | - | N-CH₂-CH₂ -CH₂CH₃ |

| ~1.38 | m | - | N-CH₂CH₂-CH₂ -CH₃ |

| ~0.92 | t | ~7.3 | N-CH₂CH₂CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity. oregonstate.edu The spectrum of this compound will show distinct signals for each of the unique carbon atoms in the butyl group and the aromatic ring.

The carbons in the aromatic ring exhibit complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which are key identifiers. The carbons directly bonded to fluorine (C3/C5) will appear as a doublet with a large coupling constant and will be the most downfield of the aromatic signals. The carbon attached to the amino group (C1) will also be significantly shifted.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling Information | Assignment |

|---|---|---|

| ~164 | (dd, ¹JCF, ³JCF) | C 3 / C 5 |

| ~150 | (t, ³JCF) | C 1 |

| ~100 | (d, ²JCF) | C 2 / C 6 |

| ~95 | (t, ²JCF) | C 4 |

| ~43 | - | N-C H₂-CH₂CH₂CH₃ |

| ~31 | - | N-CH₂-C H₂-CH₂CH₃ |

| ~20 | - | N-CH₂CH₂-C H₂-CH₃ |

| ~14 | - | N-CH₂CH₂CH₂-C H₃ |

Note: Chemical shifts and coupling patterns are predicted based on known substituent effects and data from similar compounds. oregonstate.educhemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. icpms.cz Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal will be a triplet, resulting from coupling to the two meta-protons (H-2 and H-6).

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons. Key correlations would be seen between the N-H and the adjacent N-CH₂ protons, and sequentially along the butyl chain: (N-CH₂) ↔ (–CH₂–), (–CH₂–) ↔ (–CH₂–), and (–CH₂–) ↔ (–CH₃). This confirms the connectivity of the butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu It is invaluable for assigning carbon signals. For instance, the proton signal at ~3.05 ppm would show a cross-peak to the carbon signal at ~43 ppm, confirming the assignment of the N-CH₂ group. Likewise, each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). columbia.edu HMBC is critical for connecting different fragments of the molecule. Key correlations for this compound would include:

Correlations from the N-CH₂ protons to the aromatic C1 and C2/C6 carbons, confirming the attachment of the butyl group to the aniline (B41778) nitrogen.

Correlations from the aromatic protons (H-2/H-6) to carbons C1, C3/C5, and C4, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of a compound's elemental formula. acs.org For this compound, the molecular formula is C₁₀H₁₃F₂N. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the calculated (theoretical) mass for the proposed formula. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₀H₁₃F₂N + H]⁺ | 186.1094 | 186.1091 |

Note: "Found" value is a representative example that would confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. In this method, the compound is first separated from a mixture based on its boiling point and affinity for the stationary phase in a gas chromatograph. Subsequently, the mass spectrometer fragments the eluted compound and separates the ions based on their mass-to-charge (m/z) ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, GC-MS analysis is crucial for both identification and quantification. The resolution capabilities of gas chromatography are particularly advantageous for separating isomers, which is critical in the analysis of substituted anilines. nih.gov While a specific mass spectrum for the N-butyl derivative is not publicly available, the spectrum of the parent compound, 3,5-difluoroaniline (B1215098), shows a prominent molecular ion peak at m/z 129. nih.gov For this compound (molar mass: 185.21 g/mol ), one would expect to see the molecular ion peak at m/z 185. Key fragmentation pathways would likely involve the loss of the butyl group (a loss of 57 mass units) or fragments thereof, such as the loss of a propyl radical (C3H7•, a loss of 43 mass units) leading to a significant peak at m/z 142. The analysis of organofluorine compounds by GC-MS is a well-established practice in environmental and chemical analysis. scholaris.ca

Table 1: Expected GC-MS Fragmentation Data for this compound

| Ion | Proposed Fragment | m/z (Expected) |

|---|---|---|

| [M]+• | Molecular Ion | 185 |

| [M-CH3]+ | Loss of methyl radical | 170 |

| [M-C3H7]+ | Loss of propyl radical | 142 |

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the chemical bonds and functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mdpi.com The resulting spectrum reveals the presence of specific functional groups, as each group absorbs at a characteristic frequency range. mdpi.com For this compound, FT-IR is instrumental in confirming the presence of the amine, the butyl chain, and the fluorinated aromatic ring.

Experimental and theoretical studies on the related compound 3,5-difluoroaniline have been conducted, providing a basis for interpreting the spectrum of its N-butyl derivative. mcbu.edu.tr The key vibrational modes for this compound would include N-H stretching, C-H stretching (both aromatic and aliphatic), C-N stretching, C-F stretching, and aromatic ring vibrations. A new organic compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, synthesized from 3,5-difluoroaniline, was characterized using FT-IR, highlighting characteristic peaks for N-H, C=O, and C-F bonds. researchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3450 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Alkyl (Butyl) Group |

| 1580-1620 | C=C Stretch | Aromatic Ring |

| 1200-1350 | C-N Stretch | Aryl Amine |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "molecular fingerprint." For this compound, Raman spectroscopy would effectively probe the C-C bonds of the aromatic ring and the alkyl chain, as well as the symmetric C-F vibrations.

Spectra for the parent molecule, 3,5-difluoroaniline, are available in spectral databases and have been the subject of quantum chemical studies. nih.govmcbu.edu.trspectrabase.com These studies provide a reference for the vibrational modes of the difluorophenylamine core. The addition of the N-butyl group would introduce new bands corresponding to the C-C and C-H vibrations of the alkyl chain, which would be clearly visible in the Raman spectrum.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | Aromatic Ring |

| 2850-2960 | Aliphatic C-H Stretch | Butyl Group |

| 1580-1620 | Ring Breathing Mode | Aromatic Ring |

| ~1000 | Symmetric Ring Breathing | Aromatic Ring |

| 800-1200 | C-C Stretch | Butyl Group |

X-ray Crystallography for Crystalline Derivatives and Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While this compound may not be a solid at room temperature, its crystalline derivatives can be synthesized and analyzed. This approach provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

For example, a study on a new derivative, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, involved its synthesis from 3,5-difluoroaniline and subsequent single-crystal X-ray diffraction analysis. researchgate.net This analysis confirmed the molecular structure and revealed details about its geometry and hydrogen bonding network. researchgate.net Similarly, the crystal structures of other derivatives, such as 4-amino-3,5-difluorobenzonitrile, have been determined, showcasing how fluorination affects bond angles and intermolecular packing through N—H···N and N—H···F hydrogen bonds. iucr.orgnih.gov To characterize this compound using this method, it would first be converted into a stable, solid derivative (e.g., a urea, amide, or salt), which could then be crystallized and subjected to X-ray analysis.

Table 4: Example Crystal Data for a Related Derivative: 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉F₂N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.536(3) |

| b (Å) | 5.8672(11) |

| c (Å) | 14.992(3) |

| β (°) | 100.32(3) |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical composition calculated from the molecular formula to verify the compound's purity and identity. For this compound, the molecular formula is C₁₀H₁₃F₂N. chemscene.com

From this formula, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, fluorine, and nitrogen.

Table 5: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 64.86% |

| Hydrogen | H | 1.008 | 13.104 | 7.08% |

| Fluorine | F | 18.998 | 37.996 | 20.51% |

| Nitrogen | N | 14.007 | 14.007 | 7.56% |

| Total | | | 185.21 | 100.00% |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,5-difluoroaniline |

| N-(benzenesulfonylmethyl)-4-(cyclobutylmethoxy)-3,5-difluoroaniline |

| 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea |

| 4-amino-3,5-difluorobenzonitrile |

| 2-hexyl-5-ethyl-3-furansulfonate |

| inosine monophosphate |

| maltose |

| 4-fluoroaniline |

Chemical Reactivity and Transformation Studies of N Butyl 3,5 Difluoroaniline

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in N-butyl-3,5-difluoroaniline is dictated by the electronic properties of its substituents: the N-butylamino group and the two fluorine atoms. The interplay of their inductive and resonance effects governs the regioselectivity and rate of aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), the N-butylamino group is a potent activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance. wikipedia.orglibretexts.org Conversely, the fluorine atoms are deactivating groups due to their strong electronegativity, which withdraws electron density from the ring inductively (-I effect). wikipedia.orglibretexts.org However, like other halogens, they are ortho-, para-directors because of the resonance donation of their lone pairs (+M effect). wikipedia.orglibretexts.org

In this compound, the positions ortho to the N-butylamino group (C2 and C6) and the position para (C4) are activated. The fluorine atoms at the C3 and C5 positions deactivate the ring, particularly at the positions adjacent to them. The directing effects of the substituents are therefore cooperative, strongly favoring electrophilic attack at the C2, C4, and C6 positions. Given the steric hindrance from the N-butyl group, substitution at the para position (C4) is often favored. wikipedia.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmsu.edu The high reactivity of anilines can sometimes lead to over-reaction or side reactions, such as oxidation, especially under harsh acidic conditions. libretexts.org To control the reactivity and improve selectivity, the amino group can be temporarily protected, for instance, by acetylation. libretexts.org

A summary of the directing effects of the substituents on the aromatic ring of this compound is presented below:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -NH(CH₂)₃CH₃ | C1 | -I (Weakly deactivating) | +M (Strongly activating) | Ortho, Para-directing (Activating) |

| -F | C3, C5 | -I (Strongly deactivating) | +M (Weakly activating) | Ortho, Para-directing (Deactivating) |

Nucleophilic aromatic substitution (SNAr) reactions on this compound are challenging due to the presence of the strongly electron-donating N-butylamino group, which reduces the electrophilicity of the aromatic ring. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. vt.edu

However, the fluorine atoms can act as leaving groups in SNAr reactions, especially if a strong nucleophile is used or if the reaction is facilitated by a metal catalyst. vt.edumagritek.com The positions ortho and para to an activating group are generally disfavored for nucleophilic attack. In this molecule, the fluorine atoms are located meta to the activating amino group. Research on related fluoroaniline (B8554772) compounds has shown that the relative positions of fluorine atoms can influence reactivity, with meta-positioned fluorines sometimes activating the ring towards substitution. vt.edu

SNAr reactions are often carried out in polar aprotic solvents like DMSO or DMF to enhance the nucleophilicity of the attacking species. acsgcipr.orgspringernature.com The reaction of 3,5-difluoroaniline (B1215098) with 4-chloroquinoline (B167314) proceeds via an SNAr mechanism to yield N-(3,5-difluorophenyl)quinolin-4-amine. acs.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguvm.edu This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.caharvard.edu

The secondary amine of this compound can act as a DMG. However, the acidic proton on the nitrogen can be abstracted by the strong base. To circumvent this, the amine is often protected with a group that can also function as a more effective DMG, such as a carbamate (B1207046) (e.g., Boc) or an amide. uvm.edusmolecule.com The fluorine atoms themselves can also influence the regioselectivity of the metalation.

In a typical DoM procedure, the protected this compound is treated with a strong lithium base at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. uwindsor.cathieme-connect.de The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a functional group specifically at the C2 or C6 position. For instance, quenching with triisopropyl borate (B1201080) followed by hydrolysis can yield the corresponding boronic acid. thieme-connect.de

| Step | Reagents and Conditions | Purpose |

| 1. Protection | Boc₂O, base | Protects the amine and creates a better directing group. |

| 2. Metalation | n-BuLi or s-BuLi, THF, -78 °C | Regioselective deprotonation ortho to the DMG. uwindsor.ca |

| 3. Electrophilic Quench | Electrophile (e.g., (i-PrO)₃B, CO₂, R-X) | Introduction of a new functional group. |

| 4. Deprotection | Acidic or basic conditions | Removal of the protecting group. |

Transformations Involving the N-butyl Amine Moiety

The N-butyl amine moiety of this compound is a versatile functional group that can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

The nitrogen atom of the secondary amine is nucleophilic and can react with various electrophiles. N-alkylation or N-arylation can be achieved, although these reactions might require specific catalysts or conditions to overcome the potential for competing reactions on the aromatic ring. For example, Ullmann-type coupling reactions using copper catalysts can be employed for N-arylation. nih.gov

The secondary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.govnih.gov These reactions are often used to protect the amine group or to introduce new functionalities. For instance, the sulfonylation of anilines is a key step in the synthesis of various biologically active compounds. nih.govthieme-connect.de

An example of a sulfonylation reaction is the treatment of an aniline (B41778) derivative with a sulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine.

| Reaction | Reagent | Product |

| Acylation | Acetyl chloride, base | N-acetyl-N-butyl-3,5-difluoroaniline |

| Sulfonylation | p-Toluenesulfonyl chloride, base | N-butyl-3,5-difluoro-N-(p-tolylsulfonyl)aniline |

Formation of Imines and Heterocyclic Ring Systems

The reactivity of the primary amino group in anilines allows for their conversion into imines, which are versatile intermediates in organic synthesis. The reaction of an aldehyde or ketone with a primary amine, such as this compound, leads to the formation of an imine, also known as a Schiff base. libretexts.org This reversible reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration yields the C=N double bond characteristic of an imine. libretexts.org

Research has demonstrated the synthesis of fluorinated imines by reacting 3,5-difluoroaniline with aldehydes like 3-hydroxybenzaldehyde. nih.gov The condensation is typically carried out in a solvent such as dichloromethane (B109758) at room temperature, often with molecular sieves to facilitate the removal of water and drive the reaction towards the imine product. nih.gov While direct studies on this compound are less common, its reactivity is expected to be analogous to the parent 3,5-difluoroaniline in imine formation.

The difluoroaniline scaffold is also a valuable building block for constructing more complex heterocyclic systems. For instance, ortho-substituted anilines can undergo intramolecular cyclization reactions following an initial intermolecular coupling. beilstein-journals.org In a Cacchi-type annulation, an ortho-aminoaryl iodide can react with a terminal alkyne in a Sonogashira coupling, and the resulting intermediate can undergo a 5-endo-dig cyclization to form indole (B1671886) scaffolds. beilstein-journals.org The presence of the fluorine atoms on the aniline ring can influence the electronic properties and subsequent reactivity of these systems, making them key components in the synthesis of pharmaceuticals and functional materials. scispace.comacs.org

Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a key substrate in these transformations. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their efficiency and broad functional group tolerance. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate. mdpi.commdpi.com While typically used to functionalize aryl halides, derivatives of anilines can also be involved. For instance, after converting the amine to a better leaving group or by using a halogenated aniline derivative, Suzuki coupling can be employed. vulcanchem.com The reaction generally uses a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, in the presence of a base. mdpi.comrsc.org The electronic nature of the substituents on the boronic acid can be varied, with both electron-donating and electron-withdrawing groups being well-tolerated. mdpi.com

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. nrochemistry.com It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically CuI. nrochemistry.comwalisongo.ac.id The reaction tolerates a wide array of functional groups and can often be performed at room temperature. nrochemistry.com The reactivity of aryl halides follows the order I > OTf > Br > Cl. nrochemistry.com Halogenated derivatives of 3,5-difluoroaniline can be used in Sonogashira couplings to introduce alkynyl moieties. Microwave-assisted protocols have been developed to significantly shorten reaction times. organic-chemistry.org

Buchwald-Hartwig Amination: This is a cornerstone of modern C-N bond formation, involving the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction has largely replaced harsher traditional methods. wikipedia.org this compound can act as the amine coupling partner with various aryl halides. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands like XPhos or BrettPhos often being highly effective, especially for challenging substrates like aryl chlorides. numberanalytics.comresearchgate.netnih.gov The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orgnumberanalytics.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized conditions and findings for reactions involving aniline derivatives related to this compound, as specific data for the title compound is limited in the literature.

| Reaction | Typical Substrates | Catalyst System | Base | Key Findings & Citations |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides/Triflates + Arylboronic Acids | Pd(PPh₃)₄, Pd/C | K₃PO₄, K₂CO₃ | Efficient for C-C bond formation; tolerates diverse functional groups. mdpi.commdpi.com |

| Sonogashira | Aryl Halides/Triflates + Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Triethylamine, Diisopropylamine | Forms C(sp²)-C(sp) bonds; reactivity order I > Br > Cl. nrochemistry.comorganic-chemistry.org |

| Buchwald-Hartwig | Aryl Halides + Primary/Secondary Amines | Pd₂(dba)₃ or Pd precatalysts + Ligands (e.g., XPhos) | NaOtBu, LiHMDS, Cs₂CO₃ | Versatile for C-N bond formation; ligand choice is critical for scope and efficiency. wikipedia.orgnih.govnih.gov |

Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain cross-coupling transformations. The Ullmann condensation, a classical copper-promoted C-N bond-forming reaction, has seen significant improvements, allowing for milder reaction conditions. Modern protocols often use copper salts like CuI or Cu(OTf)₂ with various ligands to couple aryl iodides with amines. researchgate.netresearchgate.net For example, systems using copper powder with ligands like rac-BINOL have been shown to successfully couple various aryl iodides with primary amines. researchgate.net

Copper catalysis is also effective for other transformations. A copper-catalyzed three-component reaction of an amine, an aldehyde (like paraformaldehyde), and trimethylsilyl (B98337) cyanide can produce N,N-bis(cyanomethyl)amines. mdpi.com Furthermore, copper catalysis facilitates the coupling of aryl iodides with α-silyldifluoroamides to generate α,α-difluoro-α-aryl amides, which are valuable precursors for biologically active molecules. escholarship.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

Kinetic studies help to elucidate reaction pathways and identify rate-determining steps. For cross-coupling reactions, the catalytic cycle generally involves oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. numberanalytics.comnih.gov The oxidative addition of the aryl halide to the Pd(0) center is often considered the rate-determining step. numberanalytics.com Reaction progress kinetic analysis has been used to guide ligand design for reactions like the Buchwald-Hartwig amination, leading to more efficient catalysts for hindered amines. organic-chemistry.org

In other transformations, such as the thermal decomposition of related fluorinated acrylamides, kinetic analysis using methods like the Kissinger and Flynn-Wall-Ozawa equations has helped determine the activation energy and reaction mechanism. researchgate.net For photochemical reactions, mechanistic studies can support pathways involving the formation of electron-donor-acceptor (EDA) complexes between the aniline and the reaction partner. acs.org

The identification of reaction intermediates provides direct evidence for proposed mechanistic pathways. In palladium-catalyzed cross-coupling, key intermediates are arylpalladium(II) complexes formed after oxidative addition. numberanalytics.comuwindsor.ca These have been characterized in some cases by spectroscopic analysis or isolation. uwindsor.ca For instance, in the Suzuki-Miyaura coupling of nitroarenes, a BrettPhos-Pd(Ph)(NO₂) intermediate was identified, supporting the cleavage of the C-NO₂ bond via oxidative addition. mdpi.com

In some copper-catalyzed arylations, the involvement of aryl radical intermediates has been investigated. escholarship.org Radical clock experiments, such as the reaction with 1-(allyloxy)-2-iodobenzene, can help distinguish between pathways involving free radicals and those proceeding through a Cu(I)/Cu(III) cycle. escholarship.org Similarly, single-electron transfer (SET) mechanisms have been proposed for certain Grignard cross-coupling reactions, proceeding through anion radical intermediates. rsc.org

Table 2: Summary of Mechanistic Investigation Findings This table summarizes general mechanistic insights from studies on related aniline and cross-coupling systems.

| Transformation Type | Key Mechanistic Step/Intermediate | Method of Investigation | Finding & Citation |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Oxidative Addition (often rate-determining) | Kinetic Analysis, Spectroscopic ID | The catalytic cycle involves Pd(0)/Pd(II) intermediates. numberanalytics.comnih.gov |

| Buchwald-Hartwig Amination | Aryl-Pd(II)-Amido Complex | Reaction Progress Kinetic Analysis | Ligand design guided by kinetics improves catalyst efficiency for hindered substrates. organic-chemistry.org |

| Copper-Catalyzed Arylation | Aryl Radical vs. Cu(I)/Cu(III) Cycle | Radical Clock Experiments | Helps differentiate between radical and organometallic pathways. escholarship.org |

| Photochemical Difluoroalkylation | Electron-Donor-Acceptor (EDA) Complex | Cyclic Voltammetry, UV-vis Studies | Supports a pathway initiated by photoinduced electron transfer. acs.orgnih.gov |

Computational Chemistry and Mechanistic Insights for N Butyl 3,5 Difluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It is frequently employed to predict a wide range of molecular properties with a good balance of accuracy and computational cost. Studies on similar molecules, such as various isomers of difluoroaniline, have utilized DFT to understand their molecular and electronic structures. fluoromart.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like N-butyl-3,5-difluoroaniline, which has a rotatable butyl group, conformational analysis is crucial. This analysis would involve identifying various stable conformers and determining their relative energies to find the most stable structure. The presence of fluorine atoms can significantly influence the conformational preferences of alkane chains. soton.ac.uk While this type of analysis has been performed for other fluorinated compounds and aniline (B41778) derivatives, specific data, such as bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound, are not available in published literature.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov For related difluoroaniline compounds, DFT calculations have been used to determine these orbital energies. nih.gov However, specific values for the HOMO energy, LUMO energy, and the energy gap for this compound have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No published data is available for this compound. A representative table would typically include the following parameters.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a reliable tool for predicting various spectroscopic properties.

NMR (Nuclear Magnetic Resonance): The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predictions are invaluable for confirming molecular structures.

IR (Infrared): DFT can calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. These calculations help in assigning specific vibrational modes to the experimental data. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov

While these methods have been successfully applied to aniline and its derivatives to correlate theoretical and experimental spectra, nih.govjmaterenvironsci.comresearchgate.netresearchgate.net specific predicted data for the NMR, IR, and UV-Vis spectra of this compound are absent from the literature.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound Specific predicted data for this compound is not available in the scientific literature. A typical data table would present key calculated values.

| Spectrum | Key Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-N) | N/A |

| ¹H NMR | Chemical Shift (N-H) | N/A |

| IR | N-H Stretch Freq. (cm⁻¹) | N/A |

Global Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). jmaterenvironsci.com These descriptors are used to compare the reactivity of different molecules and understand their reaction mechanisms. Although these parameters have been calculated for various substituted anilines, jmaterenvironsci.com there are no reported values for this compound.

Table 3: Hypothetical Global Reactivity Descriptors for this compound No published data is available for this compound. A representative table would typically include the following parameters.

| Descriptor | Symbol | Value |

|---|---|---|

| Electronegativity | χ | N/A |

| Chemical Hardness | η | N/A |

| Chemical Softness | S | N/A |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides detailed information about the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as solvents.

Solvent Effects on Reactivity and Conformation

The solvent in which a reaction or process occurs can have a profound impact on molecular conformation and reactivity. MD simulations can model these solvent effects explicitly by surrounding the molecule of interest with solvent molecules. semanticscholar.org Such simulations could reveal how solvents like water or organic solvents interact with this compound, potentially altering its preferred conformation or the accessibility of reactive sites. Studies on aniline and its derivatives have shown that solvent polarity can influence their properties. semanticscholar.orgresearchgate.netbohrium.com However, MD simulation studies focusing specifically on the solvent effects on the reactivity and conformation of this compound have not been found in the scientific literature.

While the computational methodologies to thoroughly analyze this compound are well-established, there is a clear gap in the scientific literature regarding their specific application to this compound. The detailed research findings and data tables for its geometry, electronic structure, spectroscopic properties, and dynamic behavior are currently unavailable. Future computational studies are needed to fill this knowledge gap and provide a deeper, data-rich understanding of the chemical and physical properties of this compound.

Analysis of Non-Covalent Interactions

A computational analysis of non-covalent interactions within this compound would be crucial for understanding its molecular behavior, including its physical properties and interactions with other molecules. Such studies typically employ methods like Density Functional Theory (DFT) to map and quantify various forces.

Theoretically, the analysis would focus on several key interactions:

Hydrogen Bonding: The presence of the N-H group in the aniline moiety allows for the formation of hydrogen bonds, where the hydrogen acts as a donor and the fluorine atoms or the nitrogen itself could act as acceptors in intermolecular interactions.

Halogen Bonding: The fluorine atoms could participate in halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen and a nucleophile.

π-Interactions: The fluorinated benzene (B151609) ring is an electron-poor system, which could engage in π-stacking or π-anion interactions.

To visualize and quantify these interactions, computational chemists often utilize tools such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis. These methods can provide detailed information about the strength, nature, and location of non-covalent interactions.

Hypothetical Data on Non-Covalent Interactions in this compound:

| Interaction Type | Potential Interacting Atoms | Theoretical Method for Analysis | Expected Outcome |

| Hydrogen Bonding | N-H···F, N-H···N | QTAIM, NCI Plot | Identification of bond critical points and interaction energies. |

| Halogen Bonding | C-F···N, C-F···π | Molecular Electrostatic Potential (MEP) | Visualization of σ-holes on fluorine atoms. |

| π-Stacking | Benzene ring ↔ Benzene ring | Hirshfeld Surface Analysis | Characterization of intermolecular contacts and packing. |

| Van der Waals | Butyl chain, aromatic ring | Energy Decomposition Analysis (EDA) | Quantification of dispersion and exchange-repulsion forces. |

This table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy barriers. For this compound, a key reaction to study would be its synthesis, typically involving the N-alkylation of 3,5-difluoroaniline (B1215098).

A computational study of this reaction would likely involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (3,5-difluoroaniline and a butylating agent, e.g., butyl bromide) and the product (this compound) would be optimized to find their lowest energy conformations.

Transition State Search: Computational methods would be used to locate the transition state structure for the N-alkylation reaction. This is a critical step as the energy of the transition state determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and products.

Different reaction pathways could be explored, for example, considering the role of a base in the N-alkylation reaction. Computational analysis could help determine whether the reaction proceeds via an SN2 mechanism and how the fluorine substituents on the aniline ring influence the nucleophilicity of the nitrogen atom.

Hypothetical Reaction Coordinate for the N-alkylation of 3,5-difluoroaniline:

| Reaction Step | Description | Computational Method | Expected Finding |

| Reactant Complex | Formation of a complex between 3,5-difluoroaniline and butyl bromide. | DFT Geometry Optimization | Characterization of the pre-reaction complex. |

| Transition State | N-C bond formation and C-Br bond breaking. | Transition State Search (e.g., QST2/3) | Determination of the activation energy barrier. |

| Product Complex | Formation of a complex between this compound and HBr. | DFT Geometry Optimization | Analysis of the post-reaction complex. |

| Product Separation | Dissociation to final products. | - | Calculation of the overall reaction energy. |

This table is hypothetical and for illustrative purposes only, as no specific data for this compound was found.

Synthetic Applications and Advanced Chemical Building Block Utility of N Butyl 3,5 Difluoroaniline

Precursor in Fine Chemical Synthesis

The 3,5-difluoroaniline (B1215098) core is a crucial intermediate in the production of a wide range of fine chemicals. guidechem.com Various synthetic strategies have been developed to produce this key structural motif, often involving multi-step processes starting from readily available industrial chemicals like 1,3,5-trichlorobenzene (B151690) or 2,4-difluoroaniline. google.comgoogle.com One patented method highlights the synthesis of 3,5-difluoroaniline from 1,3,5-trichlorobenzene, which is first fluorinated to 1,3,5-trifluorobenzene (B1201519) and then aminated to yield the desired product. google.com Another approach starts with 2,4,5-trichloronitrobenzene, proceeding through several intermediates to eventually form 3,5-difluoroaniline. google.com

N-butyl-3,5-difluoroaniline builds upon this foundational importance. It can be synthesized from its parent amine, 3,5-difluoroaniline, through standard N-alkylation reactions. As a secondary amine, this compound offers a versatile handle for further chemical modification. The nucleophilic nitrogen atom can readily participate in reactions such as acylation, sulfonylation, and further alkylation, allowing for its incorporation into a diverse array of more complex molecules. The presence of the n-butyl group modifies the physical properties of the molecule, such as solubility and boiling point, which can be advantageous in specific synthetic processes and purification procedures.

| Starting Material | Key Transformation | Product | Reported Yield | Reference |

| 2,6-dichloro-3,5-difluoronitrobenzene | Catalytic reduction with H₂/Pd/MgO | 3,5-difluoroaniline | 69.2% | google.com |

| 1-bromo-3,5-difluorobenzene | Amination with aqueous ammonia | 3,5-difluoroaniline | ~95% | google.com |

| 1,3,5-trifluorobenzene | Amination with anhydrous NH₃ in diethylene glycol | 3,5-difluoroaniline | 95% conversion | google.com |

Role in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of highly functionalized building blocks that allow for the controlled and sequential introduction of different molecular fragments. The 3,5-difluoroaniline moiety is recognized for its utility in constructing elaborate molecular architectures. google.com